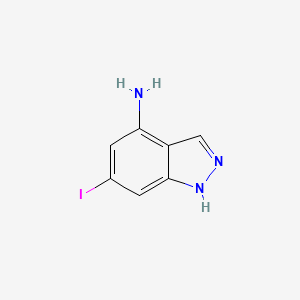
4-Amino-6-iodo-1H-indazole
説明
4-Amino-6-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal chemistry applications. The presence of an iodine atom at the 6th position and an amine group at the 4th position of the indazole ring makes this compound particularly interesting for research and development in pharmaceuticals.
作用機序
Target of Action
The primary target of 4-Amino-6-iodo-1H-indazole, also known as 6-Iodo-1H-indazol-4-amine, is indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a heme-containing enzyme that plays a crucial role in the immune system . It is involved in the catabolism of the essential amino acid tryptophan along the kynurenine pathway .
Mode of Action
This compound interacts with its target, IDO1, by inhibiting its activity . This inhibition suppresses the IDO1 protein expression, leading to a decrease in the catabolism of tryptophan .
Biochemical Pathways
The inhibition of IDO1 by this compound affects the kynurenine pathway . This pathway is responsible for the degradation of tryptophan into kynurenine . By inhibiting IDO1, this compound reduces the production of kynurenine and its downstream metabolites .
Pharmacokinetics
The compound’s potent anti-proliferative activity suggests that it may have favorable bioavailability .
Result of Action
The result of this compound’s action is a potent anti-proliferative activity, particularly in human colorectal cancer cells . By inhibiting IDO1, the compound suppresses the production of kynurenine, a metabolite that can promote tumor growth and survival . This leads to a decrease in the proliferation of cancer cells .
生化学分析
Biochemical Properties
6-Iodo-1H-indazol-4-amine plays a crucial role in biochemical reactions, primarily through its interaction with enzymes, proteins, and other biomolecules. One of the key interactions involves indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that catalyzes the degradation of tryptophan into kynurenine. 6-Iodo-1H-indazol-4-amine acts as an inhibitor of IDO1, thereby modulating the immune response and exhibiting anticancer properties . Additionally, this compound interacts with various proteins involved in cell signaling pathways, influencing cellular functions and metabolic processes.
Cellular Effects
The effects of 6-Iodo-1H-indazol-4-amine on various types of cells and cellular processes are profound. In cancer cells, this compound has been shown to inhibit cell proliferation and induce cell cycle arrest at the G2/M phase . This is achieved through the suppression of IDO1 protein expression, which plays a role in creating an immunosuppressive tumor microenvironment. Furthermore, 6-Iodo-1H-indazol-4-amine influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, 6-Iodo-1H-indazol-4-amine exerts its effects through several mechanisms. The compound binds to the active site of IDO1, inhibiting its enzymatic activity and preventing the conversion of tryptophan to kynurenine . This inhibition leads to the accumulation of tryptophan and a decrease in kynurenine levels, which in turn affects T-cell proliferation and immune response. Additionally, 6-Iodo-1H-indazol-4-amine may interact with other biomolecules, leading to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Iodo-1H-indazol-4-amine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperature or acidic pH. Long-term studies have shown that 6-Iodo-1H-indazol-4-amine can maintain its anticancer properties over extended periods, with consistent inhibition of cell proliferation and IDO1 activity
Dosage Effects in Animal Models
The effects of 6-Iodo-1H-indazol-4-amine vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity. At higher doses, toxic effects such as weight loss, organ damage, and immune suppression have been observed . It is crucial to determine the optimal dosage that maximizes the therapeutic benefits while minimizing adverse effects. Threshold effects and dose-response relationships need to be thoroughly investigated to ensure the safe and effective use of 6-Iodo-1H-indazol-4-amine in clinical applications.
Metabolic Pathways
6-Iodo-1H-indazol-4-amine is involved in several metabolic pathways, primarily through its interaction with IDO1 and the kynurenine pathway. By inhibiting IDO1, the compound affects the metabolism of tryptophan, leading to changes in the levels of various metabolites This inhibition can result in altered metabolic flux and shifts in metabolite levels, impacting cellular functions and immune responses
Transport and Distribution
The transport and distribution of 6-Iodo-1H-indazol-4-amine within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound is likely to be transported across cell membranes through specific transporters, facilitating its entry into target cells . Once inside the cells, 6-Iodo-1H-indazol-4-amine may bind to proteins that influence its localization and accumulation. Understanding the transport mechanisms and distribution patterns of this compound is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 6-Iodo-1H-indazol-4-amine plays a critical role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with IDO1 suggests that 6-Iodo-1H-indazol-4-amine may localize to regions where IDO1 is active, such as the endoplasmic reticulum or cytoplasm. Investigating the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-iodo-1H-indazole typically involves the iodination of 1H-indazole-4-amine. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an organic solvent like acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
4-Amino-6-iodo-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of 6-substituted indazole derivatives.
Oxidation: Formation of indazole-4,6-dione.
Reduction: Formation of 6-amino-1H-indazole.
科学的研究の応用
4-Amino-6-iodo-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in cancer research.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
- 6-Bromo-1H-indazol-4-amine
- 6-Chloro-1H-indazol-4-amine
- 6-Fluoro-1H-indazol-4-amine
Uniqueness
4-Amino-6-iodo-1H-indazole is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom’s size and electronegativity can affect the compound’s interaction with biological targets, making it distinct from its bromine, chlorine, and fluorine analogs.
特性
IUPAC Name |
6-iodo-1H-indazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMMINIDNWGNDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1N)C=NN2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646208 | |
| Record name | 6-Iodo-1H-indazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-94-8 | |
| Record name | 6-Iodo-1H-indazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


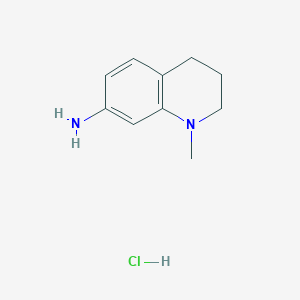

![4-{[2-(Hydroxymethyl)phenyl]dimethylsilyl}benzonitrile](/img/structure/B1326301.png)
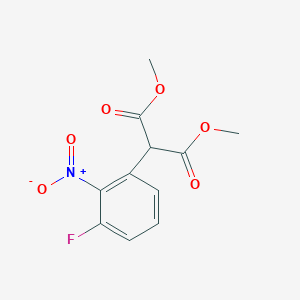

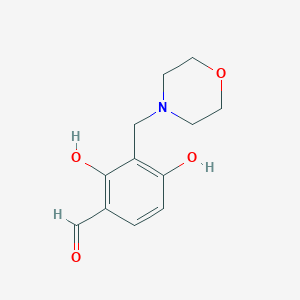
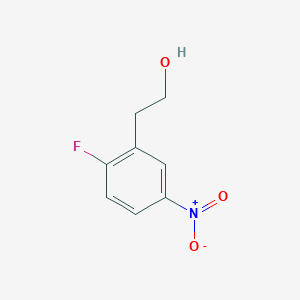

![Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride](/img/structure/B1326316.png)





